5-Propyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
4-propyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXTEYYGLOLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization of Hydrazones
A foundational method involves cyclocondensation of hydrazone precursors. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones react with hydrazine hydrate in absolute ethanol under reflux to form 6-substituted dihydropyridazinones. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization. Yields depend on the electronic nature of substituents, with electron-withdrawing groups (e.g., chloro) enhancing cyclization efficiency.
Optimization Insights :
-
Solvent : Absolute ethanol ensures optimal solubility of intermediates.
-
Temperature : Reflux conditions (78–80°C) are critical for complete cyclization.
-
Substituent Effects : 4-Chlorophenyl derivatives achieve 50–60% yields, while bromo analogs show slightly lower efficiency due to steric hindrance.
Phosphorus Pentasulphide-Mediated Thione Formation
Conversion of Carbonyl to Thione Functionality
Phosphorus pentasulphide (P₄S₁₀) converts carbonyl groups in dihydropyridazinones to thiones. For instance, treatment of 6-methyl-4,5-dihydropyridazin-3(2H)-one with P₄S₁₀ in dry pyridine under reflux for 5 hours yields the corresponding thione derivative with 50% efficiency. This method is pivotal for introducing sulfur-based functionalities critical for further derivatization.
Mechanistic Details :
-
P₄S₁₀ reacts with the carbonyl oxygen, forming a thiophosphoryl intermediate.
-
Hydrolysis of the intermediate releases H₂S, yielding the thione.
Table 1: Thione Synthesis Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Dry pyridine, 5 h reflux | 50 | 98.5 |
| Toluene, 8 h reflux | 35 | 95.2 |
Halogenation and Nucleophilic Substitution
Chlorination Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) chlorinates hydroxyl groups in pyridazinones. For example, 3-hydroxypyridazine derivatives react with POCl₃ under anhydrous conditions to form 3-chloropyridazines. This step is crucial for introducing reactive sites for subsequent cross-coupling reactions.
Key Observations :
-
Stoichiometry : A 1:1 molar ratio of substrate to POCl₃ minimizes side reactions.
-
Solvent : Excess POCl₃ acts as both reagent and solvent, enhancing reaction homogeneity.
Heterocyclic Annulation Strategies
Oxazolo-Pyridazine Formation
Ethyl chloroformate facilitates annulation reactions. Reacting 3-amino-5-bromo-dihydropyridazinone with ethyl chloroformate in dry acetone yields oxazolo[5,4-c]pyridazin-6(5H)-one derivatives. The reaction proceeds via carbamate intermediate formation, followed by intramolecular cyclization.
Table 2: Annulation Reaction Parameters
| Substrate | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 3-Amino-5-bromo derivative | Ethyl chloroformate | 20 | 61 |
| 3-Amino-5-chloro derivative | Ethyl chloroformate | 18 | 58 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
5-Propyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives with potential pharmacological activities .
Scientific Research Applications
Neuroprotective Agents
One of the prominent applications of 5-propyl-2,3-dihydropyridazin-3-one derivatives is their potential as neuroprotective agents. Research indicates that pyridazinone derivatives can selectively inhibit monoamine oxidase B (MAO-B), which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). Inhibition of MAO-B increases dopamine levels in the brain, which can alleviate symptoms associated with these disorders .
Table 1: Neuroprotective Effects of Pyridazinone Derivatives
Thyroid Hormone Analogues
Another significant application is in the development of thyroid hormone analogues. Compounds like this compound have been explored for their ability to selectively activate thyroid hormone receptor beta (THR-β), which plays a vital role in regulating metabolism and lipid levels. This selectivity minimizes adverse effects typically associated with thyroid hormone therapies .
Table 2: Comparison of Thyroid Hormone Analogues
| Compound Name | Selectivity Ratio (THR-β/THR-α) | Primary Application | Reference |
|---|---|---|---|
| MGL-3196 | 28-fold | Lipid metabolism | |
| Sobetirome | High | Hypercholesterolemia | |
| Eprotirome | Moderate | Non-alcoholic fatty liver disease |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that enhance its pharmacological properties. The structure activity relationship (SAR) studies indicate that modifications at various positions on the pyridazinone ring can significantly affect its biological activity.
Table 3: SAR Insights for Pyridazinone Derivatives
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C4 | Alkyl chain extension | Increased MAO-B inhibition |
| C5 | Halogen substitution | Enhanced THR-β selectivity |
| C6 | Hydroxyl group addition | Improved solubility and bioavailability |
Case Study 1: Neuroprotective Effects in Animal Models
In a study involving animal models of Parkinson's disease, administration of this compound showed significant neuroprotective effects. The compound was able to reduce neuroinflammation and improve motor function in treated subjects compared to controls .
Case Study 2: Lipid Metabolism Regulation
Another study evaluated the lipid-lowering effects of a derivative of this compound in a hyperlipidemic rat model. The results demonstrated a marked reduction in LDL cholesterol levels without adverse cardiac effects, supporting its potential use as a therapeutic agent for dyslipidemia .
Mechanism of Action
The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting enzymes or receptors involved in various biological processes. For example, some pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The propyl group at C5 in the target compound may enhance lipophilicity compared to chloro (electron-withdrawing) or phenyl (aromatic) substituents in analogs. This could influence bioavailability or membrane permeability in drug design .
- Benzimidazole at C6 () introduces a planar, conjugated system, stabilizing the molecule via π-π interactions and hydrogen bonding (N1–H1···O2 and N4–H4···O1) .
Synthesis :
- Structural Parameters: The near-planar geometry observed in the benzimidazole derivative (dihedral angle: 3.69°) suggests that substituent bulkiness minimally disrupts the core dihydropyridazinone ring’s planarity .
Biological Activity
5-Propyl-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological effects, including:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation.
- Enzymatic Inhibition : It acts as a selective inhibitor for certain phosphodiesterases (PDEs), particularly PDE3A and PDE3B, which are implicated in cancer cell signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions through inhibition of monoamine oxidase B (MAO-B).
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines with IC50 values often below 100 nM, suggesting strong anticancer potential .
- PDE Inhibition : The compound stabilizes complexes between PDE3A/B and Schlafen 12 (SLFN12), enhancing its therapeutic efficacy against hyperproliferative diseases .
- MAO-B Inhibition : As a selective MAO-B inhibitor, it may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels .
Case Studies
- Anticancer Studies : A study on HeLa cells demonstrated that this compound effectively inhibited cell growth with an IC50 value significantly lower than traditional chemotherapeutics . This suggests that it could be a candidate for further development in cancer therapy.
- Pharmacological Characterization : In vivo studies have indicated that the compound exhibits favorable pharmacokinetic properties, including improved absorption and distribution profiles compared to existing treatments .
Data Tables
| Study Focus | Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Tumor Cell Proliferation | HeLa | <100 | PDE3A/SLFN12 complex stabilization |
| Neuroprotection | Various | Not specified | MAO-B inhibition |
| Enzymatic Activity | PDE3A/B | >250 | Selective inhibition |
Q & A
Q. How can metabolic stability be assessed for preclinical development?
- Methodological Answer: Conduct liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. Use CYP450 inhibition panels to identify metabolic liabilities and guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
